Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate is a complex organic compound that belongs to the class of oxazolidines This compound is characterized by its unique structure, which includes a trityl group attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate typically involves the reaction of trityl chloride with an oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield different oxazolidine products depending on the reagents used.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,4-diones, while reduction can produce various oxazolidine derivatives.
Scientific Research Applications
Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate:
Methyl isocyanate: Another related compound with distinct chemical properties and uses.
Uniqueness
Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its trityl group and oxazolidine ring make it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl (4S)-2-oxo-3-trityl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C24H21NO4/c1-28-22(26)21-17-29-23(27)25(21)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-/m0/s1 |
InChI Key |
MRQRWXZISAOXIL-NRFANRHFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1COC(=O)N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1COC(=O)N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.